
Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known as CP-122,721, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, cancer biology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects by inhibiting the release of glutamate and reducing oxidative stress. In cancer biology, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone exerts its therapeutic effects through multiple mechanisms of action. It acts as a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and neuronal survival. This compound also inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In neuronal cells, this compound has been found to reduce the release of glutamate and inhibit the activation of caspase-3, which is involved in apoptosis. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In immune cells, this compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some possible future directions for research on this compound include investigating its effects on other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as exploring its potential as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties and to develop more efficient synthesis methods.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its effects on various diseases and cell types, and has shown promising results in preclinical studies. Further research is needed to determine its potential therapeutic applications in humans and to optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
Cyclobutyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can be synthesized using a multi-step process involving the reaction of pyrimidin-4-ol with 3-pyrrolidin-1-ylpropan-1-one followed by the cyclization of the resulting product using cyclobutanone. The final product is obtained through purification and isolation techniques.
Propriétés
IUPAC Name |
cyclobutyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(10-2-1-3-10)16-7-5-11(8-16)18-12-4-6-14-9-15-12/h4,6,9-11H,1-3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWVOOGFTOUBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [1-ethyl-7-(4-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetate](/img/structure/B2786587.png)
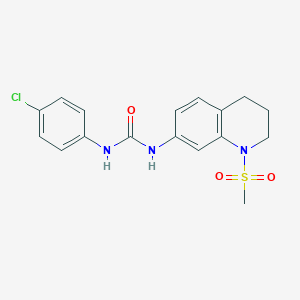
![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)
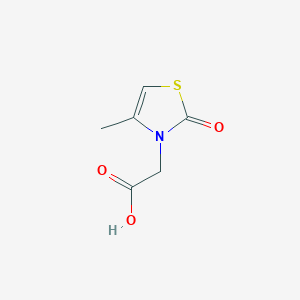
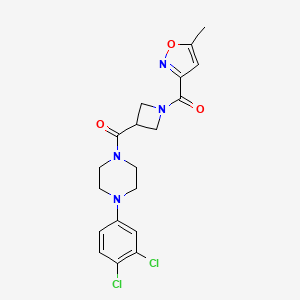
![N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide](/img/structure/B2786592.png)
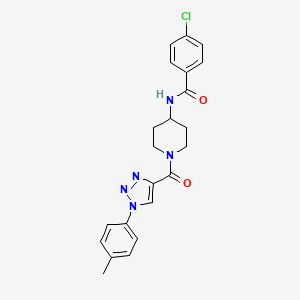

![4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2786598.png)
![1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2786599.png)
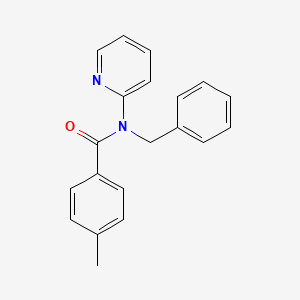
![ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2786602.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2786603.png)
![4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2786609.png)